3-Isopropyl-5-pyrrolidin-2-ylisoxazole
Description
3-Isopropyl-5-pyrrolidin-2-ylisoxazole is a heterocyclic compound characterized by an isoxazole ring substituted with an isopropyl group at position 3 and a pyrrolidin-2-yl group at position 3. Its molecular formula is C₁₀H₁₅N₂O, with a molecular weight of 179.24 g/mol. The compound is structurally significant due to the stereochemical configuration of the pyrrolidine ring, which may influence its pharmacological and chemical properties .
This compound has been studied as a building block in organic synthesis and medicinal chemistry. For example, its hydrochloride salt (CAS: 1359821-86-5) has been cataloged for research purposes but is currently listed as discontinued by suppliers like CymitQuimica and Santa Cruz Biotechnology, highlighting challenges in commercial availability .
Properties
IUPAC Name |
3-propan-2-yl-5-pyrrolidin-2-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)9-6-10(13-12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXBLGZZGFZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Isopropyl-5-pyrrolidin-2-ylisoxazole typically involves the reaction of isoxazole derivatives with pyrrolidine under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Chemical Reactions Analysis
3-Isopropyl-5-pyrrolidin-2-ylisoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
3-Isopropyl-5-pyrrolidin-2-ylisoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as a lead compound in drug discovery, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity: The isopropyl group in this compound introduces steric bulk compared to the methyl group in 3-Methyl-5-(pyrrolidin-2-yl)isoxazole. This may reduce its reactivity in multicomponent reactions but improve stability in acidic or basic conditions . However, the latter’s 1-methyl substitution increases lipophilicity, favoring blood-brain barrier penetration in drug candidates .
Pharmacological Potential: 3-Methyl-5-(pyrrolidin-2-yl)isoxazole has demonstrated utility in synthesizing isoxazolopyridines with anti-inflammatory and antimicrobial activities . In contrast, this compound’s discontinued status limits recent pharmacological data .
Commercial and Synthetic Accessibility: 5-Amino-3-methylisoxazole is highly reactive but prone to instability, requiring stringent reaction conditions (e.g., Sc(OTf)₃ catalysis) . The hydrochloride salt of this compound was previously available at 95% purity but is now discontinued, suggesting synthetic or regulatory challenges .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Isopropyl-5-pyrrolidin-2-ylisoxazole, and how do reaction conditions influence isomer formation?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving hydroxylamine and pyrrole derivatives. For example:
- Regioselective synthesis : Reacting dicyanopyrrole derivatives with hydroxylamine in methanol yields 5-aminoisoxazoles, while carbamoylcyanopyrroles under basic NaOH conditions favor 3-aminoisoxazole formation. Reaction temperature and solvent polarity are critical for controlling regioselectivity .
- Cycloaddition approaches : Hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes offers a route to functionalized isoxazoles. Optimization of catalysts (e.g., Sc(OTf)₃) improves yields and selectivity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.306 Å, N–O = 1.402 Å) and dihedral angles between aromatic rings, confirming spatial arrangements .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., isopropyl vs. pyrrolidinyl groups) and verify purity .
- HRMS and IR : Validate molecular weight and functional groups (e.g., isoxazole ring vibrations at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselectivity during the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electrophilic intermediates, favoring 5-substitution. Transition-metal catalysts like Sc(OTf)₃ stabilize transition states for selective cyclization .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 5-aminoisoxazoles), while prolonged heating under basic conditions drives thermodynamic isomerization to 3-aminoisoxazoles .
Q. What strategies enable the incorporation of this compound into larger heterocyclic systems?
- Methodological Answer :
- Multi-component reactions : React with pyruvic acid or arylidenes to form fused isoxazolopyridines. For example, ethyl 4-aryl-2-oxobut-3-enoate undergoes cyclization with Sc(OTf)₃ to yield tetrahydropyridines .
- 1,3-Dipolar cycloadditions : Use nitrile oxides or nitrile imines to construct pyrazolo[3,4-d]isoxazoles or isoxazolo[2,3-a]pyrimidines, expanding heterocyclic diversity .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Methodological Answer :
- In vitro antimicrobial assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values. Derivatives with electron-withdrawing substituents often show enhanced activity .
- Structure-Activity Relationship (SAR) studies : Modify substituents on the pyrrolidine or isoxazole rings and assess changes in potency. Computational docking (e.g., AutoDock) predicts binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Data Contradictions and Validation
- Synthesis yields : reports 85% yields for isoxazole carboxylates, while notes 37–78% yields for 5-aminoisoxazoles. Variations arise from substrate electronic effects and purification methods (e.g., column chromatography vs. recrystallization) .
- Biological activity : Some studies highlight antimicrobial potential, but others note limited solubility in aqueous media, necessitating prodrug strategies or formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
